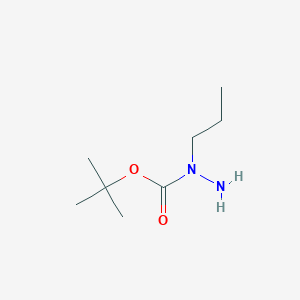

N-propyl(tert-butoxy)carbohydrazide

Description

Contextual Placement within Hydrazide Chemistry and Protected Functional Groups

Hydrazides are a class of organic compounds derived from hydrazine (B178648) (N2H4) and are recognized for their utility as precursors to a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The reactivity of the hydrazide moiety allows for its participation in various transformations, including condensation reactions with carbonyl compounds to form hydrazones and cyclization reactions to generate five- and six-membered heterocyclic rings.

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. N-propyl(tert-butoxy)carbohydrazide incorporates a protecting group, situating it within the broad class of protected synthons that are indispensable for multi-step synthetic sequences.

Significance of the tert-Butoxycarbonyl (BOC) Group in Carbohydrazides

The tert-butoxycarbonyl (BOC) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. In the context of carbohydrazides, the BOC group serves several critical functions:

Modulation of Reactivity: The BOC group deactivates the nitrogen atom to which it is attached, preventing its participation in undesired side reactions. This allows for selective functionalization of the terminal, unprotected amino group of the hydrazide.

Improved Solubility: The bulky and lipophilic nature of the tert-butyl group often enhances the solubility of the molecule in common organic solvents, facilitating its handling and purification.

Controlled Deprotection: The acid-lability of the BOC group allows for its selective removal at a desired stage of a synthetic sequence, unmasking the protected nitrogen for subsequent reactions. This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups.

Role of the N-Propyl Moiety in Structure and Reactivity Modulations

Steric Influence: The propyl group introduces steric bulk around the adjacent nitrogen atom, which can direct the regioselectivity of certain reactions. For instance, in reactions involving the terminal amino group, the steric hindrance from the N-propyl group can influence the approach of reagents.

Electronic Effects: As an alkyl group, the propyl moiety is weakly electron-donating. This can subtly modulate the nucleophilicity of the adjacent nitrogen atoms, potentially influencing reaction rates and outcomes.

Structural Diversity: The incorporation of the N-propyl group provides a point of structural variation in the synthesis of libraries of compounds for drug discovery and materials science. By modifying the alkyl substituent, chemists can fine-tune the physicochemical properties of the final products.

While detailed research findings on the specific applications of this compound in advanced organic synthesis are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate. A general method for the synthesis of such N-alkylated BOC-hydrazines has been described, involving the reaction of BOC hydrazine with an appropriate alkylating agent, such as a propyl halide, in the presence of a base. This approach provides access to a range of N-substituted carbohydrazide (B1668358) building blocks for further elaboration.

The strategic combination of a reactive hydrazide, a robust protecting group, and a modulating alkyl substituent positions this compound as a molecule with considerable potential for the construction of complex and diverse chemical entities. Further exploration of its reactivity profile is warranted to fully unlock its utility in the realm of advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-amino-N-propylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-5-6-10(9)7(11)12-8(2,3)4/h5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBLTWHHUIHKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-67-1 | |

| Record name | N-propyl(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of N Propyl Tert Butoxy Carbohydrazide

Reactivity of the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group is known for its nucleophilic character, primarily due to the lone pair of electrons on the terminal nitrogen atom. This reactivity is central to the formation of new carbon-nitrogen bonds.

Hydrazone Formation and Subsequent Transformations

A hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. numberanalytics.comlibretexts.org This reaction proceeds via nucleophilic attack of the terminal nitrogen of the carbohydrazide onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-acylhydrazone. numberanalytics.comfiveable.me In the case of N-propyl(tert-butoxy)carbohydrazide, the reaction with a generic aldehyde or ketone would proceed as follows:

General Reaction Scheme for Hydrazone Formation:

The resulting hydrazones are valuable intermediates in their own right. For instance, they can undergo reduction to form fully saturated hydrazine (B178648) derivatives. A well-known transformation of hydrazones is the Wolff-Kishner reduction, which converts the carbonyl group of the original aldehyde or ketone into a methylene (B1212753) group under basic conditions. libretexts.orgorganic-chemistry.org This two-step process involves the formation of the hydrazone, which is then treated with a strong base at high temperatures to eliminate nitrogen gas and form the corresponding alkane. libretexts.org

Furthermore, hydrazones can participate in various cyclization reactions to form heterocyclic compounds, and they have been explored as ligands in coordination chemistry. numberanalytics.com The specific transformations available to the hydrazones derived from this compound would depend on the nature of the substituents (R1 and R2) from the carbonyl compound and the reaction conditions employed.

Condensation Reactions with Carbonyl Compounds

The condensation of this compound with carbonyl compounds is a versatile method for constructing more complex molecular architectures. numberanalytics.com The reaction is typically catalyzed by acid, which activates the carbonyl group towards nucleophilic attack. numberanalytics.com The resulting N-acylhydrazone products are often stable, crystalline solids, which can facilitate their purification.

Simple alkyl carbohydrazides have been shown to react with ortho-formylphenylboronic acid to form a mixture of hydrazone and heterocyclic products in aqueous solutions, with the product distribution being pH-dependent. rsc.org This highlights the potential for this compound to engage in complex, pH-sensitive equilibria when reacting with suitably functionalized carbonyl compounds.

Transformations Involving the tert-Butoxycarbonyl (BOC) Group

The tert-butoxycarbonyl (BOC) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. wikipedia.orguky.edu

Selective Hydrolytic Cleavage of the BOC Protecting Group

The BOC group is designed to be selectively cleaved under acidic conditions, which can be achieved through hydrolysis. wikipedia.org This process allows for the unmasking of the hydrazine nitrogen, which can then participate in further reactions. The selective removal of the BOC group in the presence of other sensitive functionalities is a key consideration in multi-step synthesis.

Various reagents and conditions have been developed for the selective cleavage of the BOC group. While strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) are commonly used, milder and more selective methods have also been reported. wikipedia.org For instance, the use of silica (B1680970) gel in refluxing toluene (B28343) has been shown to deprotect N-Boc groups with high yields and selectivity over other carbamates like Cbz and Fmoc. epa.gov Another mild method employs oxalyl chloride in methanol at room temperature, which effectively deprotects a variety of N-Boc derivatives. uky.edursc.org The choice of reagent can be critical when other acid-labile groups are present in the molecule.

The table below summarizes various conditions reported for the deprotection of N-Boc groups, which would be applicable to this compound.

| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | Standard, highly effective method. wikipedia.org |

| Hydrogen Chloride (HCl) | Methanol / Ethyl Acetate / Dioxane | 0°C to Room Temperature | 0.5 - 2 hours | Common and effective; can be modulated by solvent and temperature. wikipedia.org |

| Silica Gel | Toluene | Reflux | ~5 hours | Mild conditions, selective over other carbamates. epa.gov |

| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 hours | Mild and selective for a broad range of substrates. uky.edursc.org |

| CeCl₃·7H₂O / NaI | Acetonitrile (B52724) | Reflux | Variable | Can be used for selective deprotection of tert-butyl esters in the presence of N-Boc groups, but conditions can be tuned to remove BOC. organic-chemistry.org |

Acid-Catalyzed Deprotection Mechanisms

The acid-catalyzed deprotection of the BOC group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the BOC group. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine (in this case, the N-propylhydrazine). wikipedia.org

Mechanism of Acid-Catalyzed BOC Deprotection:

Protonation: The carbonyl oxygen of the BOC group is protonated by an acid (H⁺).

Formation of tert-butyl cation: The protonated intermediate fragments, leading to the formation of the highly stable tert-butyl cation and a carbamic acid.

Decarboxylation: The carbamic acid spontaneously decomposes into carbon dioxide and the deprotected hydrazine.

The tert-butyl cation generated during this process can potentially alkylate other nucleophilic sites in the molecule or the solvent. To prevent these side reactions, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org

Reactions Pertaining to the N-Propyl Substituent

The N-propyl group in this compound is a simple alkyl chain and is generally considered to be the least reactive part of the molecule under typical synthetic conditions. The C-H bonds of the propyl group are relatively strong and non-polar, making them resistant to attack by most common reagents.

Reactions that specifically target the N-propyl substituent without affecting the more reactive carbohydrazide and BOC moieties are not commonly reported and would likely require specialized and harsh conditions. For example, radical-mediated C-H activation or certain strong oxidizing agents could potentially react with the propyl group, but these reactions would likely lack selectivity and lead to a mixture of products or decomposition of the starting material.

Alkylation and Acylation Reactions on the Nitrogen Atoms

The nitrogen atoms of this compound serve as primary sites for alkylation and acylation reactions. The Boc group modulates the nucleophilicity of the nitrogen to which it is attached, often directing reactions to the unsubstituted nitrogen atom. However, under certain conditions, reactions can occur at both nitrogens.

Alkylation of N-alkyl-N'-Boc-hydrazines is a common method for synthesizing more complex hydrazine derivatives. These reactions typically involve the use of alkyl halides in the presence of a base. The choice of base and solvent system can influence the selectivity and efficiency of the alkylation. For instance, the use of a strong base like n-butyllithium can lead to the formation of a nitrogen dianion, which then readily reacts with alkyl halides. nih.gov Milder conditions, such as using potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like DMF, are also employed. acs.org

Acylation reactions, introducing an acyl group, can be achieved using various acylating agents such as acid chlorides, anhydrides, or through coupling reactions with carboxylic acids. These reactions are fundamental in the synthesis of more complex molecules, including precursors for pharmaceuticals and peptidomimetics. libretexts.org

| Reagent Category | Specific Reagent | Reaction Conditions | Product Type | Reference |

| Alkylating Agent | Alkyl Halide (e.g., Propyl Bromide) | Base (e.g., K2CO3), Solvent (e.g., DMF) | N,N'-dialkyl-N-Boc-hydrazine | acs.org |

| Alkylating Agent | Alkyl Halide (e.g., Methyl Iodide) | Strong Base (e.g., n-BuLi), Solvent (e.g., THF), -78°C | Mono- or di-alkylated hydrazine | nih.gov |

| Acylating Agent | Acid Chloride (e.g., Hexanoyl Chloride) | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-acyl-N'-propyl-N'-Boc-hydrazine | libretexts.org |

| Acylating Agent | Boc Anhydride | Solvent (e.g., CH2Cl2) | N,N'-di-Boc-N-propyl-hydrazine | acs.org |

Transformations Affecting the Aliphatic Chain

The aliphatic propyl chain of this compound is generally less reactive than the hydrazine moiety. Under typical reaction conditions aimed at modifying the nitrogen atoms, the propyl group remains inert. Specific functionalization of the propyl chain without affecting the hydrazine core is not a commonly reported transformation pathway.

However, in broader organic chemistry, transformations of unactivated alkyl chains can be achieved through radical reactions. For instance, photocatalyzed hydrogen atom transfer (HAT) has been utilized to functionalize C(sp³)–H bonds in alkanes. acs.org While not specifically documented for this compound, such methods could theoretically be applied to introduce functionality onto the propyl group, for example, through a radical bromination followed by nucleophilic substitution. It is important to note that the presence of the hydrazine functionality might interfere with or be sensitive to the conditions required for such radical transformations.

Advanced Chemical Reactions

The core structure of this compound can be elaborated through more complex reaction sequences, including the formation and subsequent reaction of hydrazones, as well as participation in modern cross-coupling methodologies.

This compound can react with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is typically catalyzed by a small amount of acid. The resulting hydrazone is a versatile intermediate that can undergo various transformations.

One of the most significant applications of these hydrazones is in reductive amination pathways. The C=N bond of the hydrazone can be selectively reduced to a C-N single bond, yielding a substituted hydrazine. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. nih.gov More recently, enzymatic methods using imine reductases (IREDs) have been developed for the reductive amination of hydrazines with carbonyl compounds, offering a green and highly selective alternative. mdpi.com These enzymatic reactions can produce chiral hydrazine derivatives with high enantiomeric excess. mdpi.com

| Carbonyl Compound | Reducing Agent/Catalyst | Product | Reference |

| Aldehyde (e.g., Butanal) | Imine Reductase (IRED) | N-butyl-N'-propyl-N'-Boc-hydrazine | mdpi.com |

| Ketone (e.g., Acetone) | Sodium Cyanoborohydride | N-isopropyl-N'-propyl-N'-Boc-hydrazine | nih.gov |

While this compound itself may not be a direct partner in many cross-coupling reactions, its derivatives can be. For instance, related N-Boc-hydrazines can participate in palladium-catalyzed cross-coupling reactions with vinyl or aryl halides to form N-alkenyl or N-aryl hydrazides. youtube.comnih.gov These reactions, often employing ligands such as Xantphos or BINAP, provide a powerful tool for constructing C-N bonds.

Furthermore, structures derived from this compound could potentially be used in cross-coupling reactions. For example, if the propyl chain were functionalized with a leaving group (e.g., a halide), it could undergo coupling with various partners. However, the more common strategy involves using the hydrazine nitrogen as the nucleophile in Buchwald-Hartwig-type aminations.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Product Type | Reference |

| tert-Butyl carbazate (B1233558) (analogue) | Vinyl Halide | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos) | N-Boc-N-alkenylhydrazine | youtube.com |

| N-Boc-hydrazine (analogue) | Aryl Halide | Dual photo- and nickel-catalysis | N-Aryl-N-Boc-hydrazine |

N Propyl Tert Butoxy Carbohydrazide As a Versatile Synthetic Building Block

Utilization in the Construction of Nitrogen-Containing Heterocycles

The carbohydrazide (B1668358) functionality within N-propyl(tert-butoxy)carbohydrazide is a key reactive handle for the synthesis of various nitrogen-containing heterocyclic systems. These heterocycles are prevalent scaffolds in medicinal chemistry and materials science.

Synthesis of Oxadiazole Derivatives from Carbohydrazides

Carbohydrazides are well-established precursors for the synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov The general synthetic strategy involves the reaction of a carbohydrazide with a carboxylic acid or its derivative, followed by cyclodehydration. nih.gov For instance, substituted aromatic acids can be converted to their corresponding ethyl esters via Fischer esterification, which are then reacted with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. nih.gov Subsequent reaction with another carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride yields the 1,3,4-oxadiazole (B1194373) ring. nih.gov

While the direct use of this compound in published oxadiazole syntheses is not explicitly detailed in the provided search results, its structural similarity to other carbohydrazides suggests its potential application in similar synthetic transformations. The N-propyl group would remain as a substituent on the resulting oxadiazole ring, and the Boc-protecting group would likely be removed under the acidic or thermal conditions of the cyclization step.

A variety of methods have been reported for the synthesis of 1,3,4-oxadiazoles, highlighting the versatility of this synthetic pathway. nih.govijper.org These methods often involve the use of different dehydrating agents such as thionyl chloride, phosphorus pentaoxide, and polyphosphoric acid. nih.gov

Formation of Triazole and Pyrazole (B372694) Frameworks

This compound can also serve as a precursor for the construction of triazole and pyrazole ring systems, which are important pharmacophores in drug discovery.

The synthesis of pyrazole derivatives can be achieved through the condensation of a carbohydrazide derivative with a dicarbonyl compound or its equivalent. For example, the condensation of a substituted phenylhydrazine (B124118) with a tricarbonylic compound in the presence of an acid catalyst can lead to the formation of a pyrazole ring. ajgreenchem.com The resulting pyrazole-3-carboxylic acid can then be further functionalized. ajgreenchem.com

Similarly, triazole frameworks can be accessed from carbohydrazide precursors. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a pyrazolyl azide (B81097) is reacted with an alkyne to form the triazole ring. helsinki.firesearchgate.net The required azide can be generated from the corresponding amine or organohalide. helsinki.fi A novel approach involves the use of triazenylpyrazoles as precursors to pyrazolyl azides, allowing for facile N-functionalization of the pyrazole ring before the introduction of the triazole moiety. helsinki.firesearchgate.net

Incorporation into Imidazo[2,1-b]thiazole (B1210989) Scaffolds

While the direct incorporation of this compound into imidazo[2,1-b]thiazole scaffolds is not explicitly described in the provided results, the general reactivity of carbohydrazides suggests potential synthetic routes. The synthesis of related heterocyclic systems often involves the reaction of a hydrazide with a suitable bifunctional electrophile. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been achieved by reacting 2-(pyrimidin-2-ylthio)acetohydrazide with carbon disulphide, followed by reaction with various phenacyl bromides. nih.gov This highlights the utility of hydrazides in constructing fused heterocyclic systems.

Role in Peptide Mimetic and Scaffold Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved pharmacological properties, such as increased stability and oral bioavailability. nih.gov Heterocyclic scaffolds are often employed in the design of peptidomimetics to constrain the conformation of the molecule and present key functional groups in a specific spatial orientation. nih.gov

This compound, with its protected amino group and flexible propyl chain, can be a valuable building block in the solid-phase synthesis of peptide mimetics. nih.gov The Boc-protecting group is compatible with standard solid-phase peptide synthesis (SPPS) chemistries and can be selectively removed to allow for further elongation of the peptide chain or derivatization of the nitrogen atom. The N-propyl group can introduce a degree of conformational constraint and lipophilicity, which can be beneficial for biological activity.

Precursor to Complex Organic Architectures

The versatile reactivity of this compound makes it a suitable starting material for the synthesis of more complex organic molecules. The carbohydrazide moiety can be transformed into a variety of other functional groups, and the N-propyl group can be further functionalized.

The tert-butyl carbazate (B1233558) portion of the molecule is a key synthon in organic chemistry. mdpi.com It can be prepared from readily available starting materials and has found applications in the synthesis of other important reagents, such as tert-butyl azidoformate, which is used to introduce the Boc protecting group. mdpi.com

Derivatization Strategies for this compound

The chemical structure of this compound allows for various derivatization strategies to generate a library of related compounds with diverse properties. These strategies are crucial for optimizing the biological activity or physical properties of the final molecule.

Derivatization can be achieved at several positions:

The Hydrazide Nitrogen: The free amine of the hydrazide can be acylated, alkylated, or used in condensation reactions with aldehydes and ketones to form hydrazones. ajgreenchem.com These modifications can introduce a wide range of substituents, altering the steric and electronic properties of the molecule.

The Boc-Protected Nitrogen: The Boc group can be removed under acidic conditions, and the resulting secondary amine can be further functionalized. ajgreenchem.com This allows for the introduction of different protecting groups or the direct attachment of other molecular fragments.

The Propyl Chain: While less common, the propyl chain could potentially be functionalized, for example, through radical halogenation, although this would likely be less selective.

Derivatization strategies are widely used in medicinal chemistry and drug discovery to create analogs of a lead compound for structure-activity relationship (SAR) studies. rsc.orgelsevierpure.com For example, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve the detection sensitivity of molecules in mass spectrometry-based analyses. elsevierpure.comcityu.edu.hk

N-Acylation and N,N'-Diacylation to Form Diacylhydrazine Derivatives

The synthesis of diacylhydrazine derivatives through the N-acylation of carbohydrazide precursors is a widely employed strategy, particularly in the development of compounds with potential biological activity, such as insecticides. nih.govnih.gov While specific literature detailing the N-acylation and N,N'-diacylation of this compound is not extensively available, the general principles of these reactions are well-established and can be applied to this substrate.

The N'-nitrogen atom of this compound is nucleophilic and readily reacts with various acylating agents, such as acyl chlorides or anhydrides. This initial acylation step leads to the formation of an N-acyl-N'-propyl-N'-tert-butoxycarbonylhydrazide. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Following the initial acylation, the Boc protecting group can be removed under acidic conditions. This deprotection step reveals the N'-H group, which can then undergo a second acylation with a different acylating agent. This two-step process allows for the synthesis of unsymmetrical diacylhydrazine derivatives, where the two acyl groups are different. Alternatively, if both acyl groups are intended to be the same, a one-pot reaction can be envisioned where the initial acylation is followed by deprotection and a second acylation without isolation of the mono-acylated intermediate.

The general scheme for the synthesis of diacylhydrazine derivatives from a protected hydrazine precursor is illustrated below:

| Step | Reactants | Product | General Conditions |

| 1. N-Acylation | This compound, Acyl Halide/Anhydride (R¹CO-X) | N-Acyl-N'-propyl-N'-(tert-butoxycarbonyl)hydrazide | Aprotic solvent, Base (e.g., triethylamine (B128534), pyridine) |

| 2. Deprotection | N-Acyl-N'-propyl-N'-(tert-butoxycarbonyl)hydrazide | N-Acyl-N'-propylhydrazide | Acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) |

| 3. N'-Acylation | N-Acyl-N'-propylhydrazide, Acyl Halide/Anhydride (R²CO-X) | N,N'-Diacyl-N-propylhydrazine | Aprotic solvent, Base |

This stepwise approach provides a high degree of control over the final structure of the diacylhydrazine derivative. The choice of acylating agents in both steps allows for the introduction of a wide variety of functional groups, enabling the synthesis of a diverse library of compounds for screening in various applications.

Design and Synthesis of Novel Carbohydrazide Derivatives

This compound is a valuable starting material for the design and synthesis of a wide array of novel carbohydrazide derivatives beyond simple diacylhydrazines. The reactivity of the hydrazine moiety can be harnessed to construct various heterocyclic systems and other complex organic molecules.

One common application of carbohydrazides is in the synthesis of Schiff bases through condensation with aldehydes and ketones. The resulting N-arylidene or N-alkylidene carbohydrazides are versatile intermediates themselves and can be further modified or cyclized to form heterocyclic compounds such as oxadiazoles, pyrazoles, and triazoles.

The general approach for the synthesis of these derivatives involves the initial reaction of the N'-amino group of this compound with a suitable electrophile. The subsequent reaction steps would then depend on the desired final product. For instance, reaction with a β-dicarbonyl compound could lead to the formation of a pyrazole ring, while reaction with a source of a single carbon atom, such as an orthoformate, followed by cyclization, could yield a 1,3,4-oxadiazole.

The following table outlines some potential synthetic pathways for novel carbohydrazide derivatives starting from this compound, based on established carbohydrazide chemistry:

| Derivative Class | Key Reagents | Intermediate | Final Product (after potential deprotection/cyclization) |

| Schiff Bases | Aldehydes or Ketones | N-Alkylidene/Arylidene-N'-propyl-N'-(tert-butoxycarbonyl)hydrazide | N-Alkylidene/Arylidene-N'-propylhydrazide |

| 1,3,4-Oxadiazoles | Carboxylic Acids/Orthoesters | N-Acyl-N'-propyl-N'-(tert-butoxycarbonyl)hydrazide | 2,5-Disubstituted-1,3,4-oxadiazoles |

| Pyrazoles | β-Dicarbonyl Compounds | Hydrazone intermediate | Substituted pyrazoles |

| Triazoles | Isothiocyanates, then cyclization | Thiosemicarbazide intermediate | Substituted triazoles |

The ability to introduce a propyl group at one nitrogen and a modifiable acyl or other group at the other, combined with the versatility of the carbohydrazide core to form various heterocyclic systems, underscores the importance of this compound as a strategic building block in medicinal and materials chemistry. The development of synthetic routes utilizing this compound opens avenues for the creation of novel molecules with tailored properties.

Theoretical and Computational Investigations of N Propyl Tert Butoxy Carbohydrazide and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic behavior of N-propyl(tert-butoxy)carbohydrazide. These computational studies have enabled a detailed examination of its molecular orbitals and electrostatic potential, which are crucial for predicting its reactivity and interaction with other molecules.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wikipedia.orglibretexts.org For this compound, the energy and spatial distribution of these orbitals have been calculated to determine its electrophilic and nucleophilic sites.

The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The ESP map of this compound reveals regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, and regions of positive potential, usually found around hydrogen atoms. These sites are indicative of where the molecule is likely to engage in electrophilic and nucleophilic interactions, respectively.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling has been instrumental in mapping out the reaction mechanisms involving this compound and its derivatives. These studies provide a molecular-level understanding of how chemical transformations occur.

Radical Intermediates and Reaction Pathways

Certain reactions of this compound may proceed through radical intermediates. Computational studies can model the formation and stability of these highly reactive species. By mapping the potential energy surface, researchers can trace the most favorable reaction pathways involving these radical intermediates, providing a comprehensive picture of the reaction mechanism.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is not rigid, and it can adopt various conformations due to the rotation around its single bonds. Conformational analysis, through computational methods, helps in identifying the most stable conformers and understanding how the molecule's shape influences its properties and reactivity. nih.gov Stereochemical aspects are also crucial, as different stereoisomers can exhibit distinct biological activities and chemical behaviors.

Prediction of Reactivity Patterns and Selectivity

Theoretical and computational chemistry serves as a powerful tool for predicting the reactivity and selectivity of molecules, offering insights that complement experimental studies. In the case of this compound and its derivatives, computational methods such as Density Functional Theory (DFT) are employed to elucidate their electronic structure and predict their behavior in chemical reactions. This section focuses on the theoretical foundations and computational approaches used to forecast the reactivity patterns and selectivity of these compounds.

At the heart of these predictions lies the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. For this compound, the HOMO is typically associated with the most electron-rich regions, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO corresponds to the most electron-deficient areas, highlighting the likely sites for nucleophilic attack. youtube.com

The nitrogen atoms of the hydrazide moiety are generally the most nucleophilic centers in this compound. The relative nucleophilicity of the two nitrogen atoms—the one bonded to the propyl group (N) and the terminal amino nitrogen (N')—can be predicted by examining the coefficients of the atomic orbitals contributing to the HOMO. The nitrogen atom with the larger coefficient in the HOMO is predicted to be the more reactive nucleophile. The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group modulates the electron density on the adjacent nitrogen, generally decreasing its nucleophilicity compared to the terminal nitrogen.

Another key tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. For this compound, these negative potential regions are expected to be concentrated around the oxygen atoms of the carbonyl group and the nitrogen atoms, with the terminal nitrogen likely exhibiting a more negative potential than the Boc-protected nitrogen. Conversely, areas of positive potential (blue) highlight electron-poor regions susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. epstem.net For instance, a lower HOMO-LUMO energy gap generally implies higher reactivity. epstem.net

The selectivity of reactions involving this compound, such as acylation or alkylation, can also be predicted using these computational models. By comparing the activation energies for reactions at different nucleophilic sites (e.g., the two nitrogen atoms), the regioselectivity can be determined. The reaction pathway with the lower activation energy barrier is the kinetically favored one.

To illustrate these concepts, consider the following hypothetical data tables derived from computational analyses of this compound and a related derivative.

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 8.6 |

| Ionization Potential | 6.5 |

| Electron Affinity | -2.1 |

| Electronegativity | 2.2 |

| Chemical Hardness | 4.3 |

Note: These are representative values based on typical DFT calculations for similar molecules and are intended for illustrative purposes.

The relatively large HOMO-LUMO gap suggests a stable molecule with moderate reactivity. epstem.net

Table 2: Predicted Atomic Charges and Fukui Functions for Selected Atoms in this compound

| Atom | Natural Population Analysis (NPA) Charge | Fukui Function (f-) for Electrophilic Attack |

| N (propyl-substituted) | -0.45 | 0.25 |

| N' (terminal amino) | -0.55 | 0.40 |

| O (carbonyl) | -0.60 | 0.15 |

Note: These are hypothetical values for illustrative purposes. The Fukui function f- indicates the propensity of a site to be attacked by an electrophile.

The data in Table 2 suggests that the terminal amino nitrogen (N') is both more negatively charged and has a higher Fukui function value for electrophilic attack, indicating it is the more likely site for reactions with electrophiles.

Future Perspectives in the Research of N Propyl Tert Butoxy Carbohydrazide

Development of Novel and Efficient Synthetic Protocols

Currently, detailed synthetic procedures for N-propyl(tert-butoxy)carbohydrazide are not widely reported in peer-reviewed literature. A foundational research objective would be to establish and optimize synthetic routes to this compound. Future investigations could explore:

Alkylation of tert-Butyl Carbazate (B1233558): A primary route could involve the N-alkylation of tert-butyl carbazate with a propyl halide or a suitable propylating agent. Research would be needed to optimize reaction conditions, including the choice of base, solvent, and temperature, to maximize yield and purity while minimizing side reactions such as dialkylation.

Reductive Amination: An alternative approach could be the reductive amination of propionaldehyde (B47417) with tert-butyl carbazate. This would involve the formation of a hydrazone intermediate followed by reduction, for which various reducing agents could be screened for efficiency and selectivity.

Flow Chemistry and Process Optimization: For larger-scale synthesis, the development of continuous flow processes could offer advantages in terms of safety, efficiency, and scalability.

A comparative analysis of different synthetic strategies would be invaluable, and the findings could be summarized in a data table for easy reference by the scientific community.

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of this compound is a complete unknown. The presence of the N-N bond, the Boc-protecting group, and the n-propyl substituent suggests a rich and varied chemistry waiting to be uncovered. Future research could focus on:

Reactions at the Unsubstituted Nitrogen: The free amino group is a prime site for various transformations. Studies could investigate its acylation, alkylation, arylation, and condensation with carbonyl compounds to form hydrazones. These reactions would lead to a diverse library of new derivatives with potential applications.

Cleavage of the N-N Bond: The hydrazide linkage can be cleaved under specific conditions. Investigating the reductive or oxidative cleavage of the N-N bond in this compound could provide access to novel amine and amide structures.

Role of the Propyl Group: The n-propyl group may influence the reactivity of the hydrazide moiety through steric and electronic effects. It could also be a site for functionalization in more advanced synthetic schemes.

Deprotection Strategies: The removal of the tert-butoxycarbonyl (Boc) group would unmask the second nitrogen atom, opening up further avenues for derivatization. Research into selective deprotection methods would be crucial for its use as a synthetic building block.

Advanced Applications in Complex Molecule Synthesis

N-substituted hydrazides are valuable tools in the synthesis of complex organic molecules, particularly heterocycles. Once the fundamental reactivity of this compound is understood, its application in more complex settings can be explored. Potential areas of investigation include:

Synthesis of Nitrogen-Containing Heterocycles: Hydrazides are key precursors for the synthesis of a wide range of heterocyclic compounds such as pyrazoles, pyridazines, and triazoles. The development of cyclization reactions involving this compound could provide access to novel heterocyclic scaffolds.

Asymmetric Synthesis: The development of chiral variants or the use of chiral catalysts in reactions involving this compound could lead to the enantioselective synthesis of valuable chiral building blocks.

Bioorthogonal Chemistry: The hydrazide functionality is known to participate in bioorthogonal reactions, such as hydrazone ligation. Investigating the potential of this compound and its derivatives in this area could lead to new tools for chemical biology.

Integration with Green Chemistry Principles and Sustainable Synthesis

Modern chemical research places a strong emphasis on sustainability. Future work on this compound should be guided by the principles of green chemistry. This would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Greener Solvents: Exploring the use of water, ethanol (B145695), or other environmentally benign solvents in the synthesis and reactions of this compound.

Catalytic Methods: Developing catalytic versions of reactions to reduce the need for stoichiometric reagents and minimize waste.

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasound irradiation to drive chemical transformations.

A comparative table of green metrics for different synthetic protocols would be a valuable tool for assessing the environmental impact of the developed methods.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work can accelerate the pace of discovery. For this compound, computational studies could provide valuable insights into:

Conformational Analysis: Predicting the stable conformations of the molecule and its derivatives.

Reaction Mechanisms: Elucidating the mechanisms of new chemical transformations and predicting the feasibility of proposed reaction pathways.

Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds.

Physicochemical Properties: Predicting properties such as solubility, lipophilicity, and electronic parameters to guide the design of molecules with desired characteristics.

A data table comparing experimentally determined properties with computationally predicted values would serve to validate the computational models and enhance their predictive power for this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-propyl(tert-butoxy)carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : A zinc-mediated aqueous addition reaction is a viable route, as demonstrated for structurally similar carbohydrazides. For example, combining alkyl halides (e.g., 1-bromoethane) with tert-butoxycarbohydrazide precursors in a THF/water mixture at 20–60°C yields the product in ~77% efficiency. Purification via silica gel column chromatography is recommended to isolate the compound . Key variables include pH control (using K₂HPO₄ buffer) and avoiding moisture during intermediate steps.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and melting point analysis. For example, tert-butoxycarbohydrazide derivatives exhibit distinct NMR signals: tert-butyl groups appear as singlets at δ 1.43–1.52 ppm, while NH protons resonate as broad singlets (δ 5.4–6.0 ppm). Melting points typically range between 86–150°C, depending on substituents . High-resolution mass spectrometry (HRMS) or elemental analysis further confirms molecular composition.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Although toxicity data for this specific compound are limited, related carbohydrazides require:

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- PPE : Nitrile gloves, chemical safety goggles, and anti-static lab coats.

- Storage : Sealed containers at 2–8°C, away from oxidizers or heat sources .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with high-valency metal ions (e.g., Tc(VII)) in acidic media?

- Methodological Answer : Kinetic studies in perchloric acid solutions (0.1–1.0 M) reveal that carbohydrazides reduce Tc(VII) to Tc(IV) via a multi-step mechanism. Experimental design should include:

- Temperature Control : 25–60°C to assess activation energy.

- Spectrophotometry : Monitor Tc(VII) depletion at 290 nm.

- Stoichiometry : A 1:2 molar ratio (Tc(VII):carbohydrazide) is typical, with pseudo-first-order kinetics under excess carbohydrazide .

Q. What is the thermal decomposition profile of this compound compared to hydrazine, and how does this affect its application as an oxygen scavenger?

- Methodological Answer :

-

Decomposition Kinetics : Carbohydrazide derivatives decompose at >200°C, producing NH₃, N₂, and CO₂. Below 150°C, hydrolysis to hydrazine dominates. Rate constants (k) follow Arrhenius behavior, with activation energy ~85 kJ/mol .

-

Efficiency : At 87–176°C, carbohydrazide removes dissolved oxygen twice as efficiently as hydrazine (Table 1) .

Table 1 : Oxygen Scavenging Efficiency (227–239°F, pH 10.5)

Scavenger Concentration (ppm) Residual O₂ (ppb) Hydrazine 50 8.2 Carbohydrazide 25 7.9

Q. How can this compound be applied in anticonvulsant drug design?

- Methodological Answer : Carboxylhydrazide moieties enhance anticonvulsant activity by interacting with neuronal ion channels. For example:

- MES Test : Pyrazoline-carbohydrazide hybrids show 2.7× higher activity than stiripentol in maximal electroshock (MES) models.

- scPTZ Test : Optimize substituents (e.g., nitro groups) to improve protection against pentylenetetrazole-induced seizures.

- SAR : Free NH groups and linker length between pyrazoline and aroyl groups are critical for efficacy .

Q. What experimental setups are required to evaluate the corrosion inhibition properties of this compound on carbon steel?

- Methodological Answer :

- Apparatus : Recirculating boiler systems (600 psi, 110,000 Btu/ft²/hr) with carbon steel coupons.

- Conditions : Simulate power plant feedwater (42.6 ppm Na₂SO₄, pH 10.2).

- Analysis : Measure weight loss, polarization resistance, and surface morphology (SEM/EDS). Catalyzed carbohydrazide (1% Co²⁺) reduces corrosion rates by 40% compared to hydrazine .

Data Contradiction Analysis

Q. Discrepancies in reported carbohydrazide hydrolysis rates: How to resolve them?

- Analysis : Studies conflict on hydrolysis completeness at 150°C. Resolution requires:

- pH Control : Hydrolysis is pH-dependent; ensure consistency (pH 6.9 vs. 10.2).

- Impurity Checks : Hydrazine contamination (≥2.7%) in commercial carbohydrazide skews results .

- Isotopic Labeling : Use ¹⁵N-labeled compounds to track hydrolysis pathways .

Key Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.